Diastereomeric Differentiation: cis-(1R,2S) vs. trans-(1R,2R) 2-(3-Pyridinyl)-cyclopropanemethanol – Conformational and Complexity Comparison
The (1R,2S)-rel configuration (CAS 484654-44-6) places the 3-pyridinyl and hydroxymethyl substituents in a cis relationship on the cyclopropane ring, resulting in a molecular complexity score of 138 and two defined atom stereocenters [1]. In contrast, the trans diastereomer (1R,2R)-rel (CAS 484654-43-5) positions these groups on opposite faces, producing a distinct spatial arrangement with different conformational preferences . Both share identical molecular formula (C9H11NO) and molecular weight (149.19 g/mol), meaning that only stereochemically aware analytical methods (chiral chromatography, X-ray crystallography, or chiroptical spectroscopy) can distinguish them during procurement verification .
| Evidence Dimension | Defined atom stereocenters and molecular complexity |
|---|---|
| Target Compound Data | 2 defined atom stereocenters; Complexity: 138; cis relative configuration |
| Comparator Or Baseline | CAS 484654-43-5: 2 defined atom stereocenters; trans relative configuration (complexity value not separately published in accessible databases) |
| Quantified Difference | Qualitative: cis vs. trans spatial arrangement; no quantitative complexity difference for the comparator is available from accessible databases |
| Conditions | Computed molecular descriptors from PubChem-derived data as aggregated by Kuujia.com and ChemicalBook |
Why This Matters
For procurement, the absence of a quantitative complexity difference between diastereomers means that stereochemical identity verification (e.g., by chiral HPLC or optical rotation) is essential to ensure the correct isomer is supplied, as the cis and trans forms are not functionally interchangeable in asymmetric synthesis or biological target engagement.
- [1] Kuujia.com. (2025). CAS No. 484654-44-6: Computed Properties – Defined Atom Stereocenters and Complexity. Retrieved from https://www.kuujia.com/cas-484654-44-6.html. View Source
